

Butyl ricinoleate as a bio-lubricant in industrial applications

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Compound of Interest		
Compound Name:	Butyl ricinoleate	
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Butyl Ricinoleate: A Bio-Lubricant for Industrial Applications

Introduction: **Butyl ricinoleate**, an ester derived from castor oil, is emerging as a promising biodegradable and renewable alternative to conventional petroleum-based lubricants. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts desirable lubricating properties, making it a candidate for various industrial applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation and implementation of **butyl ricinoleate** as a bio-lubricant.

Physicochemical and Lubricant Performance Properties

The performance of a lubricant is determined by a range of physical and chemical properties. The following tables summarize key performance indicators for **butyl ricinoleate**, with comparisons to other relevant fluids where data is available. These properties are critical for assessing its suitability in specific industrial applications.

Table 1: Physicochemical Properties of Butyl Ricinoleate



Property	Test Method	Typical Value	Unit
Appearance	Visual	Clear, pale yellow liquid	-
Molecular Formula	-	C22H42O3	-
Molecular Weight	-	354.57	g/mol
Density at 20°C	ASTM D1298	~0.919	g/cm³
Flash Point	ASTM D92	> 115	°C
Pour Point	ASTM D97	~ -10 to -26	°C

Table 2: Viscosity and Tribological Properties of Butyl Ricinoleate

Property	Test Method	Typical Value	Unit
Kinematic Viscosity at 40°C	ASTM D445	Data Not Available	cSt
Kinematic Viscosity at 100°C	ASTM D445	Data Not Available	cSt
Viscosity Index	ASTM D2270	Data Not Available	-
Wear Scar Diameter (WSD)	ASTM D4172	Data Not Available	mm
Coefficient of Friction (COF)	ASTM D6425	Data Not Available	-
Oxidative Stability (Induction Time)	ASTM D2272 (Rancimat)	Data Not Available	hours

Note: Specific quantitative data for kinematic viscosity, viscosity index, wear scar diameter, coefficient of friction, and oxidative stability for pure **butyl ricinoleate** is not readily available in the public domain. The provided ranges for pour and flash points are based on available data for **butyl ricinoleate** and closely related compounds. Further experimental testing is required to establish these performance metrics definitively.



Experimental Protocols

Detailed methodologies for the synthesis and performance evaluation of **butyl ricinoleate** are crucial for reproducible research and development. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of Butyl Ricinoleate via Acid-Catalyzed Esterification

This protocol describes the laboratory-scale synthesis of **butyl ricinoleate** from ricinoleic acid and butanol using an acid catalyst.

Materials:

- Ricinoleic acid (from hydrolysis of castor oil)
- n-Butanol
- Sulfuric acid (H2SO4) or p-Toluenesulfonic acid (PTSA) as a catalyst
- Sodium bicarbonate (NaHCO₃) solution (5% w/v)
- Anhydrous sodium sulfate (Na₂SO₄)
- Toluene (optional, for azeotropic removal of water)
- Round-bottom flask
- · Reflux condenser
- Dean-Stark trap (if using toluene)
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator



Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), add ricinoleic acid and n-butanol in a 1:3 molar ratio.
- Catalyst Addition: Add the acid catalyst (e.g., 1-2% by weight of ricinoleic acid).
- Reaction: Heat the mixture to the reflux temperature of butanol (approximately 117°C) or the azeotropic mixture if using toluene. Continuously stir the reaction mixture. Water produced during the esterification will be collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by periodically taking small samples and determining the acid value (titration with KOH). The reaction is considered complete when the acid value becomes constant.
- Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral (pH 7).
- Washing: Wash the organic layer with deionized water to remove any remaining salts.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the mixture to remove the drying agent. Remove the excess butanol and any solvent (if used) under reduced pressure using a rotary evaporator to obtain the crude butyl ricinoleate.
- Further Purification (Optional): For higher purity, the product can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of Butyl Ricinoleate

This protocol outlines a greener, enzymatic approach to the synthesis of **butyl ricinoleate** using a lipase catalyst.[1]

Materials:



- Ricinoleic acid
- n-Butanol
- Immobilized lipase (e.g., Novozym 435 Candida antarctica lipase B)
- Hexane or other suitable organic solvent
- Molecular sieves (for water removal)
- Shaking incubator or stirred reactor
- Filtration setup

Procedure:

- Reaction Setup: In a sealed flask, dissolve ricinoleic acid and n-butanol in a suitable organic solvent like hexane. A typical molar ratio of acid to alcohol is 1:1 to 1:3.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% by weight of the substrates.
- Water Removal: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.
- Reaction: Place the flask in a shaking incubator or a stirred reactor at a controlled temperature, typically between 40-60°C.
- Monitoring: Monitor the reaction progress by analyzing samples using techniques such as gas chromatography (GC) or by measuring the decrease in acid value.
- Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
- Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the butyl ricinoleate product.



Performance Evaluation Protocols

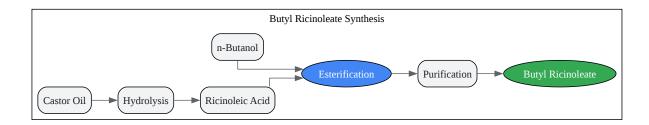
The following are standardized ASTM methods for evaluating the key performance properties of lubricants.

- Kinematic Viscosity (ASTM D445): This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a specified temperature (typically 40°C and 100°C).
- Viscosity Index (ASTM D2270): This standard practice calculates the viscosity index from the kinematic viscosities at 40°C and 100°C. The viscosity index is an empirical number that indicates the effect of temperature change on the viscosity of the oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature.
- Pour Point (ASTM D97): This test method covers the determination of the pour point of petroleum products. The pour point is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.
- Flash Point (ASTM D92): This test method determines the flash and fire points of petroleum products by a Cleveland open cup tester. The flash point is the lowest temperature at which vapors of the substance will ignite, but not continue to burn, when exposed to an ignition source.
- Wear Preventive Characteristics (ASTM D4172 Four-Ball Method): This test method
 evaluates the anti-wear properties of fluid lubricants in sliding contact. Three steel balls are
 clamped together and covered with the lubricant. A fourth ball is rotated against the three
 stationary balls under a specified load, speed, temperature, and time. The average wear scar
 diameter on the stationary balls is measured. A smaller wear scar indicates better wear
 protection.
- Coefficient of Friction (ASTM D6425 SRV Test Machine): This test method measures the
 coefficient of friction and wear properties of lubricating oils under high-frequency, linearoscillation motion. It is useful for screening lubricants for applications involving vibrational or
 start-stop motions.



 Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT or Rancimat Method): This test method evaluates the oxidation stability of oils. In the Rancimat method, a stream of air is passed through the heated oil sample, and the volatile oxidation products are collected in water. The induction time is the time until a rapid increase in the conductivity of the water is detected, indicating the formation of acidic oxidation products. A longer induction time signifies better oxidative stability.[2]

Visualizations Synthesis of Butyl Ricinoleate





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